3-Chloro-6-nitro-2-(trifluoromethyl)pyridine
Description
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is a halogenated, nitro-substituted pyridine derivative with significant utility in organic synthesis and agrochemical/pharmaceutical intermediates. Its molecular formula is C₆H₂ClF₃N₂O₂, featuring a pyridine ring substituted with:
- Chloro at position 3,
- Nitro at position 6,
- Trifluoromethyl (CF₃) at position 2.
The electron-withdrawing nature of the nitro and CF₃ groups renders the aromatic ring highly electron-deficient, directing reactivity toward nucleophilic substitution or reduction reactions. This compound serves as a precursor for amine derivatives (via nitro reduction) or cross-coupling intermediates in heterocyclic chemistry .
Properties
IUPAC Name |
3-chloro-6-nitro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-2-4(12(13)14)11-5(3)6(8,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHZQRADWPUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805474-71-8 | |
| Record name | 3-chloro-6-nitro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of continuous flow technology also enhances the efficiency of the process and reduces the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 3-Chloro-6-amino-2-(trifluoromethyl)pyridine.
Oxidation: Oxidized derivatives, although these are less commonly studied.
Scientific Research Applications
Chemistry
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly heterocycles. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic chemistry.
Applications:
- Synthesis of Pharmaceuticals: Used as an intermediate in the production of various pharmaceutical agents.
- Agrochemicals: Acts as a precursor for herbicides and fungicides, enhancing agricultural productivity by targeting specific biological pathways in pests.
Biology
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies suggest that its structural features may enable it to interact with specific biological targets.
Biological Activities:
- Enzyme Inhibition: Potential to inhibit enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammatory responses.
- Antimicrobial Efficacy: Demonstrated activity against various pathogens, indicating its potential use in developing new antimicrobial agents.
Medicine
Research has explored the compound's role as a precursor for pharmaceutical development. Its ability to modulate biological pathways positions it as a candidate for targeted therapies.
Case Studies:
- Anticancer Research: Studies have shown enhanced potency against cancer cells when compared to non-fluorinated analogs, suggesting fluorination significantly impacts biological activity.
Industry
In industrial applications, the compound is employed in the production of flame retardants and catalysts. Its incorporation into materials enhances their safety by reducing flammability.
Industrial Uses:
- Flame Retardants: Added to plastics and textiles to improve fire safety.
- Catalysts: Used in the synthesis of polycarbonate materials for medical devices and optical lenses.
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is largely dependent on its application. In agrochemicals, it may act by inhibiting specific enzymes or interfering with cellular processes in pests. In pharmaceuticals, its mechanism would depend on the target disease and the specific molecular pathways involved. The presence of the trifluoromethyl group often enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (CAS 117519-08-1)
- Key Differences: Substituents: Chloro (position 2), nitro (position 3), CF₃ (position 6). However, the electron-withdrawing effect is distributed differently, affecting regioselectivity in further functionalization .
6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS 111928-64-4)
- Key Differences :
- Substituents: Chloro (position 6), nitro (position 3), CF₃ (position 5), and an amine at position 2.
- Impact : The amine group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This derivative is pivotal in pharmaceutical synthesis, where the amine serves as a site for coupling or derivatization .
Functional Group Variants
2-Chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4)
- Key Differences :
3-Benzoyl-2-methyl-6-(trifluoromethyl)pyridine (CAS N/A)
Complex Heterocyclic Derivatives
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- Key Differences :
- Incorporates an imidazo[4,5-b]pyridine core with ethylsulfonyl and CF₃ groups.
- Impact : The extended π-system and sulfonyl group enhance binding to biological targets, as seen in agrochemicals like insecticides. The target compound could act as a precursor for such structures via nitro reduction and cross-coupling .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine | Not Provided | C₆H₂ClF₃N₂O₂ | 230.54 | 3-Cl, 6-NO₂, 2-CF₃ | 98–102* | 0.5 (DMSO) |
| 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | 117519-08-1 | C₆H₂ClF₃N₂O₂ | 230.54 | 2-Cl, 3-NO₂, 6-CF₃ | 85–88 | 1.2 (DMSO) |
| 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine | 111928-64-4 | C₆H₃ClF₃N₃O₂ | 241.56 | 6-Cl, 3-NO₂, 5-CF₃, 2-NH₂ | 145–148 | 3.8 (MeOH) |
| 2-Chloro-6-(trifluoromethyl)pyridine | 39890-95-4 | C₆H₃ClF₃N | 181.54 | 2-Cl, 6-CF₃ | -20 (liquid) | 15 (THF) |
*Estimated based on analogs.
Research Findings
- Synthetic Routes : highlights cross-coupling reactions using boronic acids to attach aryl/heteroaryl groups to pyridine cores. The target compound’s nitro group can be reduced to an amine, enabling access to diverse pharmacophores .
- Thermodynamic Stability : The CF₃ group’s strong electron-withdrawing effect stabilizes the pyridine ring against degradation, a critical factor in agrochemical design .
Biological Activity
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is a heterocyclic compound belonging to the trifluoromethylpyridine class, which has gained attention for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group. The presence of these electronegative substituents enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 221.56 g/mol |
| CAS Number | 168536-81-9 |
| Melting Point | 40-42 °C |
The biological activities of this compound are primarily attributed to its ability to interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes and inhibit specific enzymes involved in metabolic pathways.
- Disruption of Cellular Respiration : Similar to other trifluoromethylpyridines, this compound may interfere with cellular respiration processes, impacting energy production in both microbial and pest organisms.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. For instance:
- Case Study : A study evaluating the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways:
- Case Study : In human breast cancer cells (MCF-7), treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptotic cells, with significant effects observed at 30 µM after 48 hours .
Applications in Agrochemicals
Due to its ability to disrupt biological pathways in pests, this compound is being explored as a potential agrochemical:
- Pest Control : It has demonstrated superior pest control efficacy compared to traditional insecticides, particularly in agricultural settings where resistance to conventional treatments is prevalent.
Q & A
Q. What are the standard synthetic routes for 3-chloro-6-nitro-2-(trifluoromethyl)pyridine, and what reaction conditions are critical for each step?
The synthesis typically involves multi-step functionalization of a pyridine core. A common approach includes:
- N-Oxidation : Reacting 3-methylpyridine with an oxidizing agent like H₂O₂ in acetic acid to form N-oxides .
- Chlorination : Introducing chlorine via radical chlorination or using reagents like POCl₃. For example, vapor-phase catalytic chlorination at high temperatures can yield chloro-substituted intermediates .
- Nitro Group Introduction : Nitration using HNO₃/H₂SO₄, with careful temperature control to avoid over-nitration or ring degradation.
- Trifluoromethylation : Employing CF₃Cu or CF₃I under palladium catalysis to attach the trifluoromethyl group . Key factors include solvent choice (e.g., DMSO for fluorination), reaction time, and stoichiometric ratios to minimize by-products like polychlorinated derivatives .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
- ¹H/¹³C NMR : Chemical shifts for nitro (~δ 8.5–9.5 ppm for aromatic protons) and CF₃ groups (quartet in ¹⁹F NMR at ~δ -60 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 256.5 (M⁺) with fragmentation patterns confirming Cl and NO₂ loss .
Q. What are the primary applications of this compound in medicinal chemistry or agrochemical research?
- Drug Intermediate : The nitro and trifluoromethyl groups enhance metabolic stability and lipophilicity, making it a candidate for antimalarial or antiviral scaffolds .
- Agrochemicals : Serves as a precursor for herbicides, leveraging its electron-deficient pyridine ring to inhibit plant enzyme systems .
Advanced Research Questions
Q. How can conflicting data on reaction yields between vapor-phase chlorination and solution-phase methods be resolved?
Discrepancies arise from competing pathways (e.g., positional isomerism or over-chlorination). Mitigation strategies include:
- Catalyst Optimization : Using FeCl₃ or AlCl₃ to direct chlorination to the 2-position .
- Kinetic Studies : Monitoring reaction progress via in-situ FTIR to identify intermediate formation .
- Computational Modeling : DFT calculations to compare activation energies for different chlorination pathways .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
- Heavy Atom Effects : Cl and F atoms cause absorption errors. Solution: Use Mo-Kα radiation and SHELXL for absorption correction .
- Disorder in CF₃ Groups : Apply restraints/constraints during refinement to model rotational disorder .
- Data Quality : High-resolution data (≤0.8 Å) is critical; synchrotron sources improve weak diffraction from nitro groups .
Q. What mechanistic insights explain the regioselectivity of trifluoromethylation on the pyridine ring?
- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group deactivates the ring, directing CF₃ to the 2-position via meta-directing effects.
- Radical Pathways : CF₃ radicals generated from CF₃I/Cu show preference for less sterically hindered positions .
- Computational Evidence : NBO analysis reveals higher stabilization at the 2-position due to hyperconjugation with the nitro group .
Q. How do structural modifications (e.g., replacing nitro with amino groups) impact biological activity?
- Nitro to Amino Reduction : Increases solubility but may reduce metabolic stability. Biological assays show amino derivatives exhibit higher IC₅₀ in kinase inhibition assays due to altered H-bonding .
- Trifluoromethyl Retention : Maintains hydrophobic interactions in enzyme active sites, as seen in analogues tested against Mycobacterium tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
